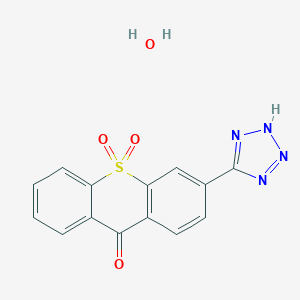

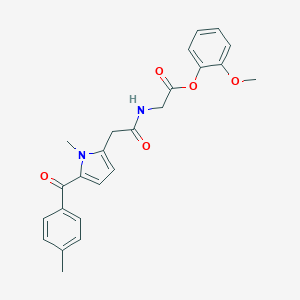

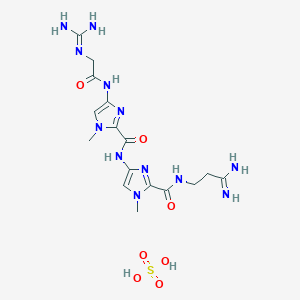

![molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2](/img/structure/B11200.png)

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The overall yield from these steps was reported to be around 67%, with the intermediate and final products being characterized by 1H NMR and MS techniques (Pan Xian-hua, 2011).

Molecular Structure Analysis

Molecular structure characterization of this compound and related derivatives has been performed using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular configuration, showcasing its complexity and the influence of different substituents on its structure (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

Chemical Reactions and Properties

This compound serves as a versatile intermediate in various chemical reactions, leading to the synthesis of numerous biologically active molecules. Its reactivity with nucleophiles, ability to undergo transformations in the presence of activated alkynes, and participation in domino reactions highlight its chemical versatility and potential as a building block in medicinal chemistry (L. Voskressensky et al., 2014).

Aplicaciones Científicas De Investigación

-

Cancer Research

- Application Summary : This compound, also known as Ticlopidine, has been examined for its inhibitory effects on blood-borne metastasis using three different rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma, AH130) .

- Methods of Application : Ticlopidine was administered orally to the rodents. It inhibited the aggregation of platelets induced by adenosine diphosphate, thrombin, crude extract of AH130, and viable AH130 and B16 melanoma cells .

- Results : There was a significant decrease of pulmonary metastasis induced by intravenous injection of B16 melanoma and AH130. Spontaneous pulmonary metastasis of Lewis lung carcinoma was also inhibited by oral administration of ticlopidine .

-

Neurology

- Application Summary : Novel 4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridines and related compounds were synthesized and evaluated for anticonvulsant activity against intracerebroventricular N-methyl-D-Aspartate (NMDA)-induced seizures in mice .

- Methods of Application : The benzene rings of (+)-1 (FR115427) were replaced with heteroaromatic rings such as thiophene, furan, benzothiophene and indole .

- Results : Among these compounds, (+)-4-methyl-4-phenyl-4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridine hydrochloride ( (+)-2a), (+)-4-methyl-4- (2-thienyl)-4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridine hydrochloride ( (+)-2g), and (-)-1-methyl-1- (2-thienyl)-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride ( (-)-3a) showed significant anticonvulsant activity .

-

Pharmaceutical Analytical Impurity

-

Antibacterial Activity

- Application Summary : Derivatives of this compound, specifically 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)benzohydrazide derivatives, have been synthesized and evaluated for their antibacterial activity .

- Methods of Application : These derivatives were prepared from commercially available 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and were characterized by 1H NMR, IR and mass spectral analysis .

- Results : The synthesized compounds showed significant antibacterial activity .

Safety And Hazards

The compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Direcciones Futuras

Propiedades

IUPAC Name |

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQVFGJHIWJNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)SC21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548312 | |

| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

CAS RN |

109904-37-2 | |

| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

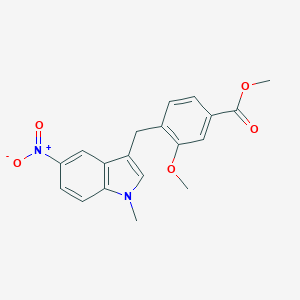

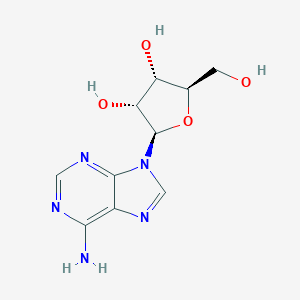

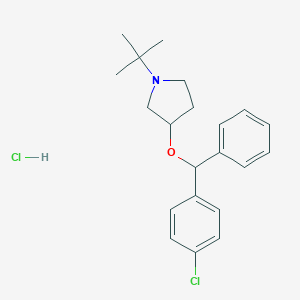

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

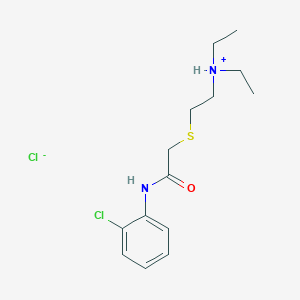

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)